

Reproducibility of GSK-1004723 Effects: A Comparative Guide for Researchers

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Compound of Interest

Compound Name: GSK-1004723

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An objective analysis of the preclinical and clinical findings on the dual histamine H1 and H3 receptor antagonist, **GSK-1004723**, reveals a compound with potent in vitro and in vivo activity in animal models. However, its translation to clinical efficacy in seasonal allergic rhinitis has been met with challenges, raising questions about the reproducibility of its effects in humans. This guide provides a comprehensive comparison of the available data to inform researchers, scientists, and drug development professionals.

Preclinical Pharmacology: Potent and Long-Lasting Antagonism

A key study by Slack et al. (2011) provides a detailed preclinical pharmacological profile of **GSK-1004723**. The compound demonstrated high-affinity, competitive binding to both human recombinant H1 and H3 receptors.

Receptor	pKi
Histamine H1	10.2
Histamine H3	10.6

Table 1: In vitro binding affinity of GSK-1004723 for human histamine H1 and H3 receptors. Data from Slack et al. (2011).[\[1\]](#)

The study also highlighted the slow dissociation of **GSK-1004723** from both receptors, with a half-life of 1.2 hours for H1 and 1.5 hours for H3. This slow dissociation translated to a long duration of action in functional assays. In superfused human bronchus preparations, a single application of **GSK-1004723** resulted in sustained antagonism of histamine-induced contractions, with almost complete antagonism remaining 21 hours post-exposure.

In vivo studies in conscious guinea pigs further supported the long duration of action. Intranasal administration of **GSK-1004723** at concentrations of 0.1 and 1 mg/mL antagonized histamine-induced nasal congestion for up to 72 hours. These preclinical findings positioned **GSK-1004723** as a promising candidate for a long-acting treatment for allergic rhinitis.

Clinical Efficacy in Seasonal Allergic Rhinitis: A Discrepancy in Translation

Despite the robust preclinical data, the clinical efficacy of intranasally administered **GSK-1004723** in patients with seasonal allergic rhinitis has been less convincing. A pivotal study by Daley-Yates et al. (2012) investigated the efficacy and tolerability of two novel H1/H3 receptor antagonists, including **GSK-1004723** for intranasal administration.

The study, conducted in an environmental allergen challenge chamber, found that single-dose intranasal suspensions of **GSK-1004723** (220 µg and 1,100 µg) failed to demonstrate clinically significant attenuation of allergic rhinitis symptoms.^[2] While a three-day repeat dosing regimen of a 1,000 µg intranasal solution did show a statistically significant reduction in nasal symptoms, this effect was less pronounced than that observed with the oral H1 antagonist cetirizine and an oral H1/H3 antagonist, GSK835726.^[2] Furthermore, the intranasal solution was associated with initial nasal discomfort.

These clinical findings suggest a disconnect between the preclinical predictions and the observed efficacy in humans, highlighting a potential lack of reproducibility of the potent effects seen in animal models in a clinical setting. The combined H1/H3 antagonism offered by **GSK-1004723** did not appear to provide a significant advantage over H1 antagonism alone in reducing total nasal symptom scores or nasal blockage.^[2]

Experimental Protocols

In Vitro Radioligand Binding Assay (Slack et al., 2011)

- Receptors: Human recombinant H1 and H3 receptors over-expressed in cell membranes.
- Radioligand: Specific radiolabeled ligands for H1 and H3 receptors.
- Method: Competition binding assay where increasing concentrations of **GSK-1004723** were used to displace the radioligand from the receptors.
- Analysis: The inhibition constant (K_i) was determined and expressed as pK_i ($-\log K_i$).

In Vivo Guinea Pig Model of Nasal Congestion (Slack et al., 2011)

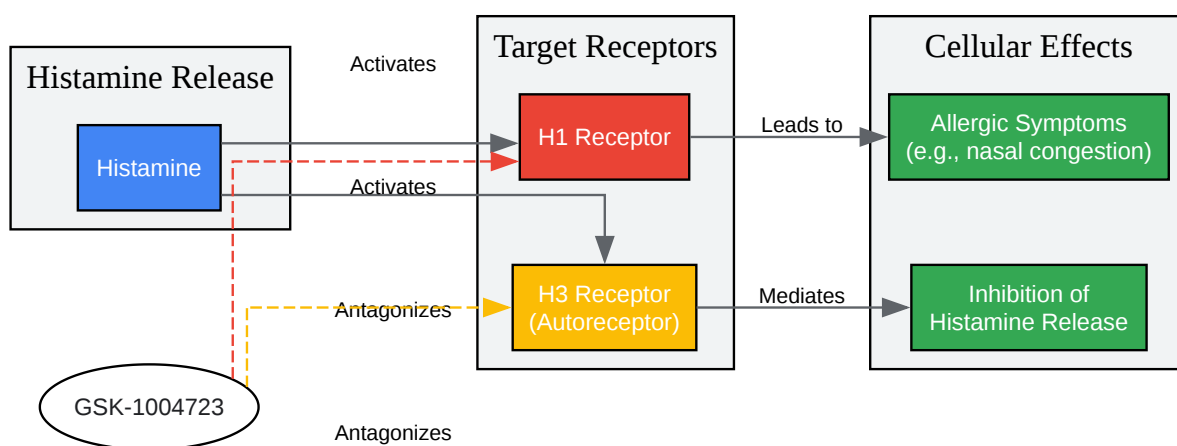
- Animals: Conscious guinea pigs.
- Induction of Congestion: Intranasal administration of histamine.
- Measurement: Nasal congestion was measured indirectly using whole-body plethysmography.
- Treatment: Intranasal administration of **GSK-1004723** (0.1 and 1 mg/mL) or vehicle.
- Outcome: Antagonism of the histamine-induced response and duration of action were assessed.

Clinical Allergen Challenge Chamber Study (Daley-Yates et al., 2012)

- Participants: Subjects with a history of seasonal allergic rhinitis.
- Design: Randomized, double-blind, placebo-controlled studies.
- Intervention: Single or repeat doses of intranasal **GSK-1004723** (suspension or solution), oral GSK835726, cetirizine, or placebo.
- Challenge: Exposure to a controlled allergen environment in an environmental challenge chamber.

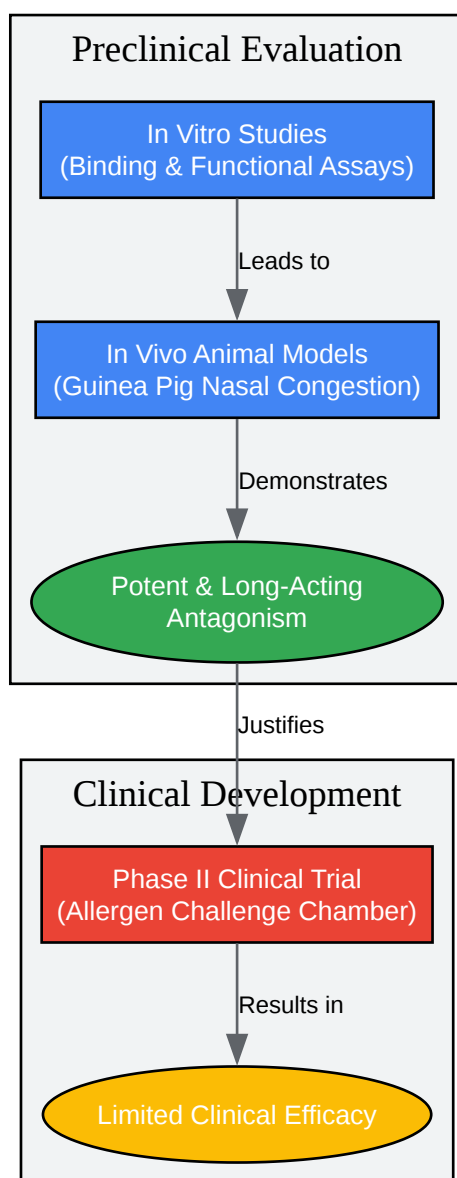
- Endpoints: Total nasal symptom score (TNSS) and nasal blockage were the primary efficacy endpoints. Safety and tolerability were also assessed.

Signaling Pathways and Experimental Workflows



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Caption: Mechanism of action of **GSK-1004723**.



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Caption: Development workflow of **GSK-1004723**.

In conclusion, while **GSK-1004723** exhibits a strong and reproducible preclinical profile as a potent, long-acting dual H1/H3 receptor antagonist, its clinical efficacy in seasonal allergic rhinitis appears to be limited and not superior to existing H1 antagonists. This discrepancy underscores the challenges in translating preclinical findings to human studies and highlights the need for further investigation to understand the factors limiting its clinical utility.

Researchers should consider these findings when designing future studies on dual-acting histamine receptor antagonists.

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References

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